N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide
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Overview
Description
The compound “PMID25399762-Compound-Table1-C9” is a small molecular drug with the chemical formula C14H9ClFN3O . It is known for its inhibitory effects on monoamine oxidase type B (MAO-B), an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . This compound has significant implications in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and preventing the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR tyrosine kinase can disrupt several signal transduction cascades, leading to inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR . This can lead to a decrease in tumor growth in cancers that overexpress EGFR .
Preparation Methods
The synthetic routes and reaction conditions for “PMID25399762-Compound-Table1-C9” involve several steps. The preparation methods typically include the use of reagents such as acetaldehyde, alcohol, and water . Industrial production methods often involve the use of advanced techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
“PMID25399762-Compound-Table1-C9” undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde and ammonia . The major products formed from these reactions are typically derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its inhibitory effects on MAO-B . In industry, it is used in the production of various pharmaceuticals .
Comparison with Similar Compounds
“PMID25399762-Compound-Table1-C9” can be compared with other MAO-B inhibitors such as selegiline and rasagiline . While all these compounds share the common mechanism of inhibiting MAO-B, “PMID25399762-Compound-Table1-C9” is unique due to its specific chemical structure and the resulting pharmacological properties . Similar compounds include those with similar inhibitory effects on MAO-B, but with different chemical structures and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMEKCOMLOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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